Biotin tosylate

描述

Biotin is a water-soluble B-complex vitamin found in many multivitamin products . It is involved in a wide range of metabolic processes, both in humans and in other organisms, primarily related to the utilization of fats, carbohydrates, and amino acids . Biotin supplements are used to prevent or treat biotin deficiency .

Synthesis Analysis

Biotin synthesis involves a series of enzymatic reactions. The biotin synthetic pathway can be divided into early and late segments. The early pathway involves the generation of the pimelate moiety, a 7-carbon α,ω-dicarboxylic acid that contributes 7 of the 10 biotin carbon atoms . The late pathway involves the assembly of the fused rings of the cofactor . Biotin operon genes from Pseudomonas putida, which consisted of a bioBFHCD cluster and a bioA gene, was engineered into Escherichia coli for biotin production .

Molecular Structure Analysis

Biotin comprises a tetrahydrothiophene ring fused to a ureido ring. Attached to the ureido ring is a valeric acid side chain . The ureido ring contains a nitrogen atom with a lone pair of electrons, which serves as the key functional group in biotin .

Chemical Reactions Analysis

Biotin is involved in various chemical reactions. It serves as a coenzyme for five carboxylases in mammals; the covalent binding of biotin to carboxylases is catalyzed by holocarboxylase synthetase . Biotin-dependent carboxylases play essential roles in fatty acid synthesis, mitochondrial uptake of fatty acid, gluconeogenesis, metabolism of odd-chain fatty acids, and catabolism of leucine .

Physical And Chemical Properties Analysis

Biotin is a small water-soluble B-vitamin that plays a pivotal role in various biochemical processes . It can be easily dissolved in aqueous solutions, making it compatible with physiological conditions and biological systems .

科学研究应用

生物素的生物合成与生物学作用:生物素在原核和真核细胞代谢中是必不可少的,并且由许多微生物、植物和真菌合成。它用于食品、饲料和化妆品中。使用生物技术技术开发产生生物素过量的微生物是一个重要的研究领域 (Streit & Entcheva, 2003)。

蛋白质的增强产生:已经开发出大肠杆菌和谷氨酸棒杆菌的生物素非依赖性菌株,以增强链霉亲和素等有价值蛋白质的产生,克服了由于生物素耗尽而造成的限制 (Jeschek et al., 2017)。

结核病的潜在药物靶点:生物素的生物合成在分枝杆菌的生命周期中起着至关重要的作用,使其成为抗结核药物的潜在靶点。遗传学研究突出了生物素生物合成在杆菌生长和感染存活中的重要性 (Salaemae et al., 2011)。

生物素在基因表达和人类疾病中:除了作为辅因子的作用外,生物素还调节基因表达,可能为神经系统疾病和其他疾病提供见解 (León-Del-Río, 2019)。

生物素在细菌生理和毒力中的作用:生物素合成与细菌中的脂质合成有关,影响细胞膜的形成、存活和致病性。这使其成为开发新抗生素的诱人靶点,特别是针对结核分枝杆菌 (Salaemae et al., 2016)。

生物素在蛋白质修饰中的作用:生物素与蛋白质的结合在自然界中具有高度特异性和保守性,在各种生物过程中发挥着至关重要的作用 (Chapman-Smith & Cronan, 1999)。

生物素在辐射实验中的作用:生物素对复杂环境(如 DNA 折纸)中电子的响应,对其在辐射实验中作为标记物的使用具有影响 (Keller et al., 2013)。

肽和寡核苷酸的生物素化:合成生物素连接子以有效地对肽和寡核苷酸进行生物素化,这对于细胞运输等生物学研究至关重要 (Jezowska et al., 2012)。

作用机制

未来方向

Recent developments in biotin research have shed light on unprecedented chemical challenges to attain bioselectivity, biocompatibility, and biostability required by modern applications . There is a growing need to study the behavior and function of proteins in their native environment, and the development of new techniques for the chemical labeling of target proteins in the context of living cells or even in living animal bodies is now strongly demanded .

属性

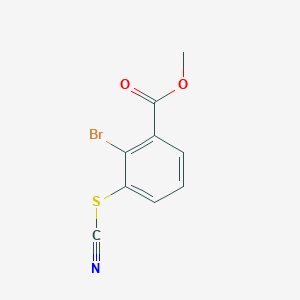

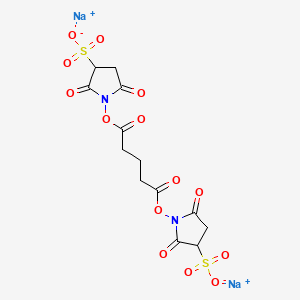

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S2/c1-12-6-8-13(9-7-12)25(21,22)23-10-4-2-3-5-15-16-14(11-24-15)18-17(20)19-16/h6-9,14-16H,2-5,10-11H2,1H3,(H2,18,19,20)/t14-,15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUANLIDXRGFFO-JYJNAYRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride](/img/structure/B8027643.png)

![5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine](/img/structure/B8027651.png)

![7-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027675.png)

![1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester](/img/structure/B8027686.png)